Comparative UV Absorbance: 249 nm vs. 245 nm for Unsubstituted PMP Analog
The para‑methoxy substitution on the phenyl ring shifts the UV absorption maximum of the derivatized sugar adduct from 245 nm (for the unsubstituted PMP analog) to 249 nm for the target compound PMPMP [1]. Both reagents exhibit strong absorbance and preserve acid‑labile sialic acid residues, but the 4 nm bathochromic shift provides a distinct detection window that can be exploited to avoid matrix interference in complex biological samples [1][2].
| Evidence Dimension | UV absorption maximum (bis‑derivatized sugar adduct) |
|---|---|
| Target Compound Data | λmax = 249 nm (PMPMP‑sugar adduct) |
| Comparator Or Baseline | λmax = 245 nm (PMP‑sugar adduct, 1‑phenyl‑3‑methyl‑5‑pyrazolone derivative) |
| Quantified Difference | +4 nm bathochromic shift |
| Conditions | Pre‑column derivatization of reducing carbohydrates; HPLC‑UV analysis at 245 nm and 249 nm, respectively [1]. |
Why This Matters
The 4 nm red shift can improve signal‑to‑noise in UV detection and allows for multi‑reagent multiplexing without spectral overlap.
- [1] Zhang, L., et al. (2010). Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. Chromatographia, 71(9-10), 789–797. View Source
- [2] Honda, S., et al. (1989). Precolumn labeling of reducing carbohydrates with 1-(p-methoxy)phenyl-3-methyl-5-pyrazolone: analysis of neutral and sialic acid-containing oligosaccharides found in glycoproteins. Analytical Biochemistry, 180(2), 351-357. View Source
